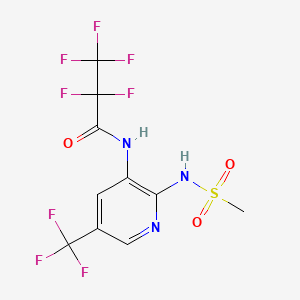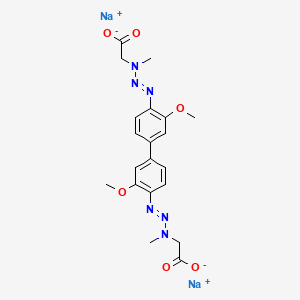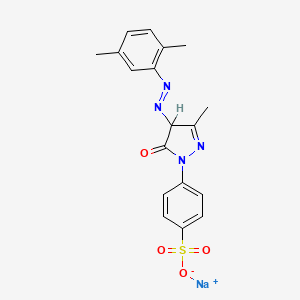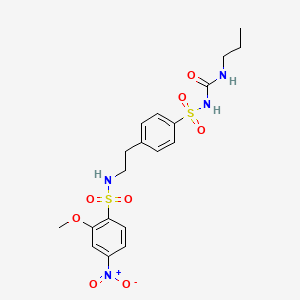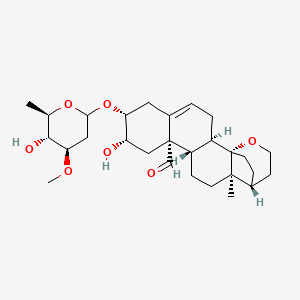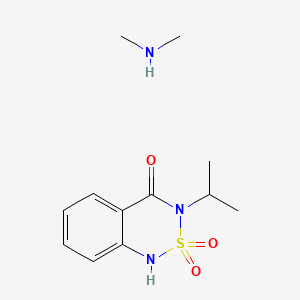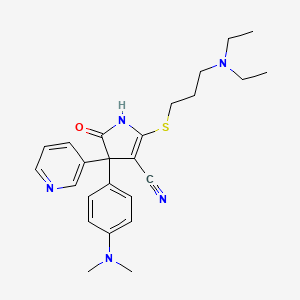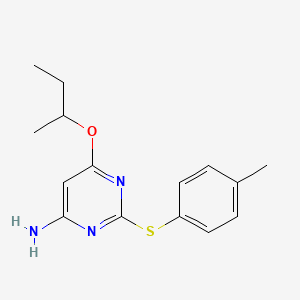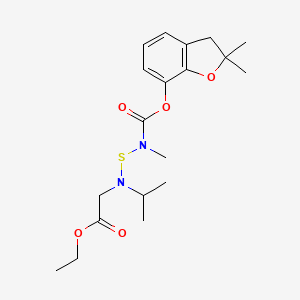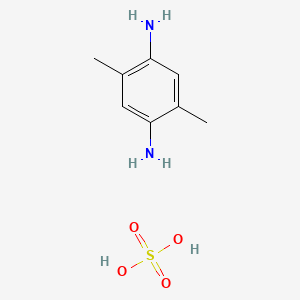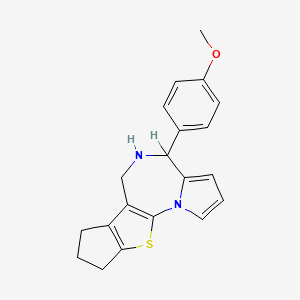
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8,9-Tetrahidro-4-(4-metoxifenil)-4H,7H-ciclopenta(4,5)tieno(3,2-f)pirrolo(1,2-a)(1,4)diazepina es un compuesto heterocíclico complejo. Pertenece a una clase de compuestos conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de este compuesto incluye un sistema de anillos fusionados que combina unidades de ciclopenta, tieno, pirrolo y diazepina, lo que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5,6,8,9-Tetrahidro-4-(4-metoxifenil)-4H,7H-ciclopenta(4,5)tieno(3,2-f)pirrolo(1,2-a)(1,4)diazepina típicamente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un enfoque común incluye la ciclización de derivados de tiofeno con aminas y aldehídos apropiados en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar la formación del producto deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El uso de catalizadores y disolventes que facilitan el proceso de ciclización también es común. Los métodos industriales se centran en la escalabilidad y la rentabilidad, manteniendo al mismo tiempo la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
5,6,8,9-Tetrahidro-4-(4-metoxifenil)-4H,7H-ciclopenta(4,5)tieno(3,2-f)pirrolo(1,2-a)(1,4)diazepina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a la formación de alcoholes o aminas .
Aplicaciones Científicas De Investigación
5,6,8,9-Tetrahidro-4-(4-metoxifenil)-4H,7H-ciclopenta(4,5)tieno(3,2-f)pirrolo(1,2-a)(1,4)diazepina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. El sistema de anillos fusionados permite fuertes interacciones de unión, que pueden modular la actividad de la molécula diana. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la interrupción de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Tieno[3,2-d]pirimidina: Conocido por sus diversas actividades biológicas.
Tieno[3,4-b]piridina: Utilizado en química medicinal por sus posibles efectos terapéuticos.
Singularidad
5,6,8,9-Tetrahidro-4-(4-metoxifenil)-4H,7H-ciclopenta(4,5)tieno(3,2-f)pirrolo(1,2-a)(1,4)diazepina es único debido a su complejo sistema de anillos fusionados, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos .
Propiedades
Número CAS |
137053-01-1 |
|---|---|
Fórmula molecular |
C20H20N2OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C20H20N2OS/c1-23-14-9-7-13(8-10-14)19-17-5-3-11-22(17)20-16(12-21-19)15-4-2-6-18(15)24-20/h3,5,7-11,19,21H,2,4,6,12H2,1H3 |
Clave InChI |
BTXCZNOCDQPAMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


